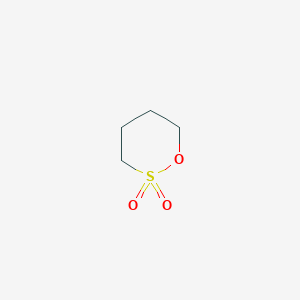
7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives is a topic of interest due to their potential applications in medicinal chemistry. In the first paper, the authors describe the synthesis of 7-acetyl-2,3,5,6,7,8-hexahydro-6-hydroxy-1,6-dimethyl-3-thioxo-8-phenyl(heteryl)isoquinoline-4-carbonitriles. This process involves the reaction of 2,4-diacetyl-5-hydroxy-5-methyl-3-phenyl(heteryl)cyclohexanones with cyanothioacetamide. The structure of one of the synthesized compounds was confirmed using X-ray diffraction methods . In the second paper, a variety of synthetic routes were employed to create new 6-methoxyquinoline-3-carbonitrile derivatives. These compounds were characterized by IR, 1H NMR, and mass spectral data, followed by elemental analysis . The third paper discusses the multicomponent synthesis of 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, which was characterized by similar methods and had its crystal structure determined by single-crystal X-ray diffraction .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is crucial for understanding their potential interactions and activities. In the first study, the structure of the synthesized isoquinoline derivative was elucidated using X-ray diffraction, which confirmed the presence of a thioxo group and a hexahydroisoquinoline skeleton . The third paper provides detailed crystallographic data for the synthesized hexahydroquinoline derivative, including unit cell parameters and the conformation of the dihydropyridine and cyclohexene rings. The dihydropyridine ring was found to form a dihedral angle with the benzene ring, which could influence the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
The papers do not provide explicit details on the chemical reactions of 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile. However, the synthesis methods and structural analyses of similar quinoline derivatives suggest that these compounds could undergo various chemical transformations, potentially leading to the formation of new pharmacologically active molecules. The presence of functional groups such as nitro, ethoxy, and carbonitrile in the quinoline core can be sites for further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized quinoline derivatives are inferred from their structural characteristics and the methods used for their characterization. The compounds' solubility, stability, and reactivity are likely influenced by the presence of substituents on the quinoline core. For instance, the hydroxy and methoxy groups could affect the compounds' polarity and hydrogen bonding capacity, while the nitro group could contribute to their electron-withdrawing properties. The antimicrobial evaluation of the 6-methoxyquinoline-3-carbonitrile derivatives indicates that these compounds possess moderate activity against a range of bacteria and fungi, with certain derivatives showing higher activity against specific strains .
Aplicaciones Científicas De Investigación
Chemical Transformations and Synthesis
- 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile is involved in various chemical reactions, including nucleophilic substitutions and cycloadditions. For instance, Okamoto et al. (1969) and (1971) detailed the reactions of similar nitroquinoline compounds with potassium cyanide, leading to different quinoline derivatives with modified functional groups (Okamoto, Takahashi, Takayama, Kitagawa, & Ikeda, 1969) (Okamoto & Takahashi, 1971).
Corrosion Inhibition
- Quinoline derivatives, closely related to 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile, demonstrate notable applications in corrosion inhibition. Erdoğan et al. (2017) and Singh, Srivastava, & Quraishi (2016) conducted studies on novel quinoline derivatives, revealing their efficacy in preventing corrosion of metals (Erdoğan, Safi, Kaya, Işın, Guo, & Kaya, 2017) (Singh, Srivastava, & Quraishi, 2016).
Potential in Material Science
- The cycloaddition reactions of quinoline compounds, like the one studied by Onnagawa et al. (2016), indicate their potential utility in material science, particularly in the synthesis of complex organic compounds (Onnagawa, Shima, Yoshimura, & Matsuo, 2016).
Antimicrobial and Anticancer Properties
- The antimicrobial and anticancer properties of quinoline derivatives have been explored in various studies. For example, Wang et al. (2022) investigated the photochemistry of 8-hydroxy-5-nitroquinoline, highlighting its potential in medical applications due to its antimicrobial and anti-inflammatory properties (Wang, Zhang, Pan, Zheng, Xue, Du, & Xie, 2022).
Synthetic Pathways
- Research by Gomaa (2003), Ibrahim & El-Gohary (2016), and others illustrate the diverse synthetic pathways that can be utilized to create various quinoline derivatives, demonstrating the versatility of these compounds in chemical synthesis (Gomaa, 2003) (Ibrahim & El-Gohary, 2016).
Safety And Hazards
Propiedades
IUPAC Name |
7-ethoxy-6-nitro-4-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c1-2-19-11-4-9-8(3-10(11)15(17)18)12(16)7(5-13)6-14-9/h3-4,6H,2H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXULSPHZDNVAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)NC=C(C2=O)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432303 | |
| Record name | 7-Ethoxy-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile | |
CAS RN |
214476-08-1 | |
| Record name | 7-Ethoxy-4-hydroxy-6-nitro-3-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214476-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Ethoxy-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pyrrolo[1,2-a]pyrazine-4-carboxylic acid](/img/structure/B142779.png)











